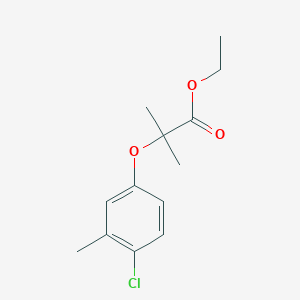
ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
描述
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate, also known as MCPA ethyl ester, is a widely used herbicide that is commonly used to control broadleaf weeds in agricultural fields and residential areas. It is a colorless to yellowish liquid that is soluble in water and organic solvents. The compound is known for its effectiveness in controlling weeds and its low toxicity to humans and animals.
科学研究应用
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in numerous scientific research studies to investigate its efficacy in controlling weeds and its impact on non-target organisms. The compound has also been studied for its potential use in the development of new herbicides and pesticides. In addition, this compound ethyl ester has been investigated for its potential use in the treatment of certain diseases, such as cancer.
作用机制
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester works by inhibiting the growth of broadleaf weeds. The compound is absorbed by the leaves of the plant and translocated throughout the plant, where it interferes with the plant's ability to synthesize certain amino acids. This leads to the death of the plant within a few days of application. This compound ethyl ester is selective in its action, meaning that it only affects broadleaf weeds and does not harm grasses or other non-target organisms.
Biochemical and Physiological Effects:
This compound ethyl ester has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. Ingestion of the compound can cause nausea, vomiting, and diarrhea. The compound is rapidly metabolized and excreted from the body, and there is no evidence of long-term toxicity or carcinogenicity.
实验室实验的优点和局限性
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester is a widely used herbicide that is readily available and relatively inexpensive. It is easy to handle and has a long shelf life. The compound is also highly effective in controlling broadleaf weeds, making it a valuable tool for agricultural and residential weed control. However, this compound ethyl ester has some limitations for lab experiments. It can be difficult to control the concentration and application of the compound in the lab, which can lead to variability in the results. In addition, the compound can be toxic to some non-target organisms, which can limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate ethyl ester. One area of research is the development of new herbicides and pesticides based on the structure of this compound ethyl ester. Researchers are also investigating the potential use of the compound in the treatment of certain diseases, such as cancer. In addition, there is a growing interest in the environmental impact of this compound ethyl ester and other herbicides, and researchers are studying the long-term effects of these compounds on the ecosystem. Finally, there is a need for further research on the use of this compound ethyl ester in lab experiments, including the development of new methods for controlling the concentration and application of the compound.
属性
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJLQOLZWJZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492763 | |
| Record name | Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-47-5 | |
| Record name | Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3484208.png)


![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3484235.png)
![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B3484236.png)


![2-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3484268.png)
![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
